3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a sulfonylmethyl group attached to a 4-(trifluoromethoxy)phenyl moiety at position 2. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry.
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O4S/c12-10(13,14)9-18-8(19-23-9)5-24(20,21)7-3-1-6(2-4-7)22-11(15,16)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRLIQYTSKVANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl component. This is often achieved through the reaction of phenol derivatives with trifluoromethoxylation reagents. Subsequent steps may include sulfonylation and the formation of the oxadiazole ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a specialized organic compound notable for its unique molecular structure, which includes trifluoromethyl and trifluoromethoxy functional groups. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its diverse biological activities and potential applications.
Medicinal Chemistry
The compound exhibits significant potential in drug development, particularly due to its biological activities:
-
Anticancer Activity :
- Mechanisms of Action: It interacts with key enzymes such as thymidylate synthase and histone deacetylases, crucial for cancer cell survival.
- Case Studies :
- A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against breast and lung cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G2/M phase.
- Another research highlighted the inhibition of telomerase activity by oxadiazole derivatives, contributing to their anticancer efficacy.
-
Antimicrobial Activity :
- The compound has shown effectiveness against various pathogens, including Mycobacterium tuberculosis. Some derivatives exhibited low minimum inhibitory concentration (MIC) values, indicating potent activity against resistant strains.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules or as a reagent in various chemical reactions, including:
- Oxidation and Reduction Reactions : Commonly using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
- Substitution Reactions : Facilitated by strong nucleophiles such as sodium hydride.
Material Science
In industry, this compound may be incorporated into advanced materials due to its unique chemical properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other polymeric materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, biological activities, and physicochemical properties of the target compound with structurally analogous 1,2,4-oxadiazole derivatives:
Structural and Functional Insights
- Trifluoromethyl vs.
- Sulfonylmethyl vs. Ether/Thioether Linkers : The sulfonylmethyl group enhances polarity and hydrogen-bond acceptor capacity relative to ether-linked analogs like Pleconaril or thienyl groups in SEW2871, which may improve solubility but reduce membrane permeability .
- Heterocyclic Substituents : Compounds with indole (75b) or triazole () moieties demonstrate how auxiliary heterocycles can diversify biological targets, from antibiotics to receptor agonists .
Biological Activity
The compound 3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific oxadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 382.26 g/mol
The presence of trifluoromethyl and sulfonyl groups contributes to its unique chemical properties, enhancing its interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity
- Mechanisms of Action : The oxadiazole scaffold exhibits significant anticancer potential by interacting with various molecular targets involved in tumor growth and proliferation. It has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- Case Studies :
- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Another research highlighted the effectiveness of oxadiazole derivatives in inhibiting telomerase activity, further contributing to their anticancer efficacy .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. Various studies have reported that oxadiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.
- For instance, compounds containing the oxadiazole ring have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving low MIC values indicating potent activity against resistant strains .
- Other Therapeutic Potentials
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
